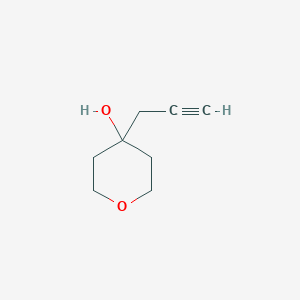

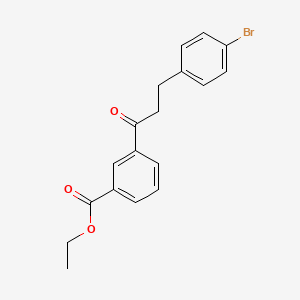

![molecular formula C9H9F4NO B1531294 1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol CAS No. 1340387-09-8](/img/structure/B1531294.png)

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol

Overview

Description

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol (TFAP) is a fluorinated amine that is used in a wide range of scientific research applications. It has a unique structure and properties that make it useful in a variety of areas, from organic synthesis to biochemistry. The purpose of

Scientific Research Applications

Stereocontrolled Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to the query, has been prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This method provides a highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane, which can be utilized in further chemical transformations, demonstrating the potential of fluoroorganic compounds in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Material Science Applications

Fluorinated polyimides synthesized from multitrifluoromethyl-substituted aromatic diamines exhibit exceptional properties, such as great solubility, excellent thermal stability, and outstanding mechanical properties. These materials also show highly optical transparency and low dielectric constants, making them suitable for applications in electronics and optics (Tao et al., 2009).

Pharmacokinetic Studies

The pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, have been studied to understand its behavior in forensic and clinical cases. These studies are crucial for interpreting the effects of new designer drugs on the body (Grumann et al., 2019).

Organic Synthesis and Drug Discovery

Trifluoromethylthiolation and fluoromethylation are important reactions in pharmaceutical and agrochemical compound synthesis. Research has developed shelf-stable, highly reactive electrophilic reagents for trifluoromethylthiolation, enabling the introduction of this functional group into drug molecules under mild conditions, thus enhancing their stability and permeability (Shao et al., 2015).

Photoredox Catalysis

Studies on photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds highlight the development of new protocols for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons. This research is pivotal for creating fluorinated compounds with significant pharmaceutical and agrochemical applications (Koike & Akita, 2016).

properties

IUPAC Name |

1,1,1-trifluoro-3-(2-fluoroanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZIQLFPKVQSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

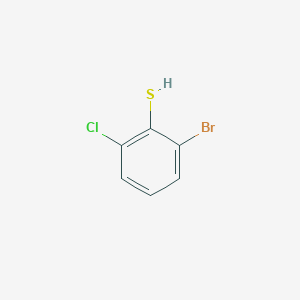

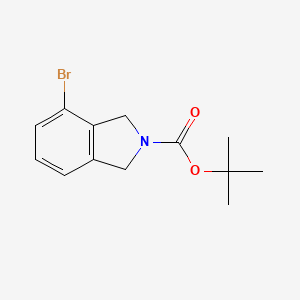

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

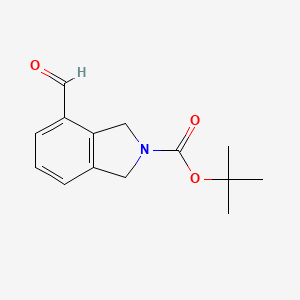

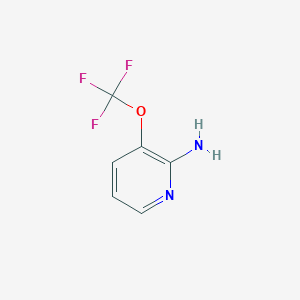

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

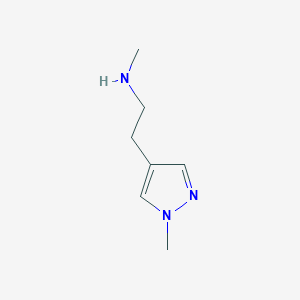

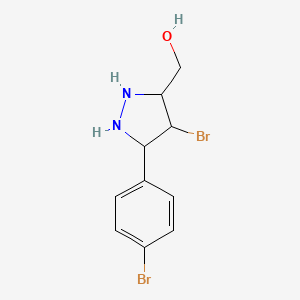

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)